(R)-1-Fluoro-2-propylamine Hydrochloride

Catalog No.
S898754
CAS No.
273734-17-1
M.F
C3H9ClFN
M. Wt
113.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Fluoro-2-propylamine Hydrochloride

CAS Number

273734-17-1

Product Name

(R)-1-Fluoro-2-propylamine Hydrochloride

IUPAC Name

(2R)-1-fluoropropan-2-amine;hydrochloride

Molecular Formula

C3H9ClFN

Molecular Weight

113.56 g/mol

InChI

InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m1./s1

InChI Key

FHXAJBGANRCCBG-AENDTGMFSA-N

SMILES

CC(CF)N.Cl

Canonical SMILES

CC(CF)N.Cl

Isomeric SMILES

C[C@H](CF)N.Cl

(R)-1-Fluoro-2-propylamine hydrochloride (CAS 273734-17-1) is a chiral, fluorinated aliphatic amine salt that serves as a premium building block in medicinal chemistry and agrochemical synthesis. By incorporating a beta-fluorine atom and a precisely defined (R)-stereocenter, this compound provides critical physicochemical modulation—specifically lowering amine basicity and enhancing lipophilicity—while directing spatial orientation in complex API synthesis. Supplied as a stable hydrochloride salt, it overcomes the volatility and handling challenges associated with its free base form, making it the preferred precursor for scalable, reproducible manufacturing of kinase inhibitors, receptor antagonists, and advanced agrochemicals [1].

Substituting (R)-1-fluoro-2-propylamine hydrochloride with its non-fluorinated analog (isopropylamine) drastically alters the basicity of the amine, shifting the pKa upward by nearly 2 units, which severely compromises the oral bioavailability and membrane permeability of the downstream API [1]. Furthermore, utilizing the racemate or the (S)-enantiomer leads to critical steric clashes in highly conserved chiral binding pockets, such as kinase hinge regions, resulting in a multi-fold loss of target affinity [2]. Finally, attempting to use the free base instead of the hydrochloride salt introduces severe processability issues, as the free base is highly volatile and prone to evaporative loss, leading to stoichiometric errors and reduced batch-to-batch reproducibility during synthesis .

Beta-Fluorine Driven pKa Suppression for Enhanced Permeability

The incorporation of a beta-fluorine atom in (R)-1-fluoro-2-propylamine significantly reduces the basicity of the primary amine compared to its non-fluorinated counterpart. While unsubstituted isopropylamine exhibits a pKa of approximately 10.6, the electron-withdrawing effect of the fluorine atom lowers the pKa of the amine to ~8.8 [1]. This shift increases the proportion of the neutral, unprotonated species at physiological pH (7.4), directly enhancing passive membrane permeability and oral bioavailability in downstream pharmaceutical candidates.

Evidence DimensionAmine pKa
Target Compound Data~8.8 (beta-fluorinated amine)
Comparator Or Baseline~10.6 (non-fluorinated isopropylamine)
Quantified Difference~1.8 unit pKa reduction
ConditionsAqueous solution, standard physicochemical models

Procurement of the fluorinated building block is essential for optimizing the pharmacokinetic profile and cellular penetrance of amine-containing APIs.

Enantiomeric Purity for Kinase and Receptor Binding

The (R)-configuration of the propyl chain is critical for optimal spatial orientation in highly conserved binding pockets. In the synthesis of HPK1 and ERK kinase inhibitors, utilizing (R)-1-fluoro-2-propylamine rather than the racemate or the (S)-enantiomer prevents steric clashes with active site residues [1]. Enantiomeric substitution often results in a multi-fold drop in IC50 or complete loss of target engagement due to spatial mismatch in the receptor pocket [2].

Evidence DimensionBinding affinity (IC50) in chiral target pockets
Target Compound DataHigh affinity (active enantiomer precursor)
Comparator Or Baseline(S)-enantiomer precursor
Quantified DifferenceTypical 10- to 100-fold loss of potency when using the incorrect stereoisomer
ConditionsKinase inhibition assays (e.g., HPK1, ERK)

Sourcing the enantiomerically pure (R)-form eliminates the need for costly downstream chiral resolution and avoids diluting the potency of the final synthesized API.

Hydrochloride Salt Formulation for Stoichiometric Precision

The free base of 1-fluoro-2-propylamine is a low-boiling, volatile liquid that is highly susceptible to evaporative loss and atmospheric degradation during storage and handling. Procuring the compound as the hydrochloride salt (CAS 273734-17-1) converts it into a bench-stable, weighable solid . This ensures precise stoichiometric control during amide coupling or reductive amination reactions, drastically improving batch-to-batch reproducibility and yield compared to the free base [1].

Evidence DimensionPhysical state and handling stability
Target Compound DataStable, non-volatile solid (HCl salt)
Comparator Or BaselineVolatile liquid (Free base)
Quantified DifferenceElimination of evaporative loss during weighing and storage
ConditionsStandard laboratory ambient conditions (20-25°C, 1 atm)

The solid HCl salt guarantees accurate dosing and minimizes reagent waste, making it the superior choice for scalable manufacturing and reproducible R&D workflows.

Synthesis of Serine/Threonine Kinase Inhibitors

Ideal precursor for developing advanced kinase inhibitors (e.g., ERK, HPK1) where the (R)-chiral center dictates precise hinge-binding orientation, and the beta-fluorine atom optimizes the pharmacokinetic profile by lowering amine pKa [1].

Development of CXCR4 Receptor Antagonists

Utilized in the structural optimization of CXCR4 antagonists for stem cell mobilization therapies, where precise basicity tuning is required for optimal receptor interaction and systemic distribution [2].

Agrochemical Formulation and Insecticide Development

Employed as a key building block for haloalkyl-substituted amides in modern insecticides and acaricides, leveraging the metabolic stability and lipophilicity imparted by the terminal fluorine atom[3].

Dates

Last modified: 08-16-2023

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